molecular formula C6H9N3 B084045 5-Methylpyridine-3,4-diamine CAS No. 13958-86-6

5-Methylpyridine-3,4-diamine

Cat. No. B084045
CAS RN: 13958-86-6
M. Wt: 123.16 g/mol
InChI Key: OYGKFYFRSKLQJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines, including compounds like 5-Methylpyridine-3,4-diamine, typically involves strategic functionalization of the pyridine ring. For example, the facile synthesis of trisubstituted terpyridines described by Huo et al. (2011) involves metal-catalyzed reactions starting from dibromopyridines, which might be applicable to the synthesis of 5-Methylpyridine-3,4-diamine by adjusting the substitution pattern (Huo, Arulsamy, & Hoberg, 2011).

Molecular Structure Analysis

The molecular and crystal structures of substituted pyridines are often determined using X-ray diffraction and spectroscopic methods. For instance, the study by Bryndal et al. (2012) on nitroderivatives of amino-methylpyridines provides insight into how substitutions on the pyridine ring affect its molecular structure and crystallization behavior. These methodologies can be applied to analyze the molecular structure of 5-Methylpyridine-3,4-diamine (Bryndal et al., 2012).

Chemical Reactions and Properties

The reactivity of pyridine derivatives, including 5-Methylpyridine-3,4-diamine, can be studied through their involvement in various chemical reactions. For example, the synthesis and reactivity studies of chloro-dihydroxypyridines by Kolder and Hertog (2010) highlight how different substituents on the pyridine ring influence its chemical behavior, which can be extrapolated to understand the reactivity of 5-Methylpyridine-3,4-diamine (Kolder & Hertog, 2010).

Physical Properties Analysis

The physical properties of substituted pyridines, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. The work by Wang et al. (2012) on metal-organic frameworks demonstrates how the introduction of substituents affects the physical properties of pyridine-based compounds, providing a framework for understanding the physical properties of 5-Methylpyridine-3,4-diamine (Wang et al., 2012).

Chemical Properties Analysis

The chemical properties of 5-Methylpyridine-3,4-diamine, including its basicity, nucleophilicity, and reactivity towards electrophiles, can be inferred from studies on similar compounds. The investigation of amino-imino tautomerism in substituted pyridines by Akai et al. (2006) offers insights into the dynamic chemical behavior that could be expected from 5-Methylpyridine-3,4-diamine under different conditions (Akai, Harada, Shin-ya, Ohno, & Aida, 2006).

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • Monopyridylmethylation of sulfonamides was studied, revealing significant implications for the introduction of amino groups protected by sulfonyl groups in derivatives of pyridoxine (Iwata & Kuzuhara, 1982).
    • Photoinduced amino-imino tautomerism of 2-amino-5-methylpyridine was investigated, showing the reversible transformation between amino and imino tautomers under UV irradiation, which is significant in photochemistry (Akai et al., 2006).
    • The crystal structure of N,N′-bis(diisopropylphosphanyl)-4-methylpyridine-2,6-diamine was determined, revealing insights into the planarity of the methylpyridine moiety and its potential applications in crystallography and materials science (Stöger et al., 2014).
  • Thermal and Optical Properties :

    • The thermal study of supramolecular metal–organic sulfate salts templated by 4-aminopyridine demonstrated significant stability and the formation of crystalline phases during heating, which could have implications in materials science (Hfidhi et al., 2021).
    • Investigation into the optical and electrochemical properties of 1,3-Diphenylselenophenotetraazaporphyrinato Ruthenium(II) Bis(4-methylpyridine) provided insights into the absorption and redox behavior of these compounds, which could be useful in the development of novel optical materials or sensors (Kimura & Murakami, 2014).
  • Biological and Medicinal Applications :

    • (2R,5R)-6-heptyne-2,5-diamine, a derivative of a related compound, was identified as a potent inhibitor of mammalian ornithine decarboxylase, highlighting potential applications in medical research (Danzin et al., 1983).

properties

IUPAC Name

5-methylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-9-3-5(7)6(4)8/h2-3H,7H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGKFYFRSKLQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437746
Record name 5-methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyridine-3,4-diamine

CAS RN

13958-86-6
Record name 5-methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-amino-3-methyl-5-nitropyridine (1.198 g), iron powder (1.748 g), ethanol (52 mL) and hydrochloric acid (13 mL) was heated to reflux for 3 hours. After cooling to room temperature the ethanol was distilled off and the resulting suspension was diluted with water to 50 mL and the pH was adjusted to 13 by addition of 2N NaOH. Extraction with ethyl acetate (3×70 mL), drying of the combined organic phases of anhydrous sodium sulphate and evaporation of the solvent afforded 0.579 g (60%) of 3,4-diamino-5-methylpyridine.
Quantity
1.198 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
1.748 g
Type
catalyst
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Dymińska, KSM Sheweshen, A Gągor… - Journal of Molecular …, 2017 - Elsevier
The crystal and molecular structures of aquo 7-methyl-1H-[1,2,3]triazolo[4,5-c]pyridinium nitrate composite have been determined by X-ray diffraction and DFT quantum chemical …
Number of citations: 3 www.sciencedirect.com
A Carlson - 2012 - search.proquest.com
Hydration in the minor groove of B-form DNA influences the stability and conformation of duplex DNA. An analogue nucleoside that attempts to mimic the N3-hydrated adenine was …
Number of citations: 4 search.proquest.com
B Zhang - 2018 - lirias.kuleuven.be
Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes for precisely matching amino acids with their cognate tRNA. This process therefore is a viable target for development of …
Number of citations: 0 lirias.kuleuven.be
KJ Salandria - 2011 - dlib.bc.edu
DNA serves as an instruction manual to the cell, containing blueprints and directions for all cellular processes, while RNA serves to carry out the messages held within DNA. Research …
Number of citations: 3 dlib.bc.edu

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